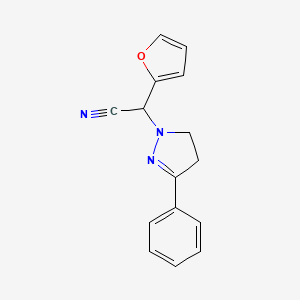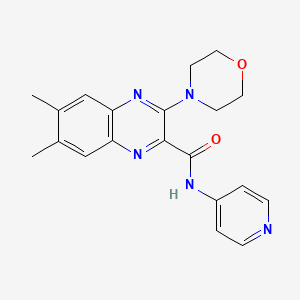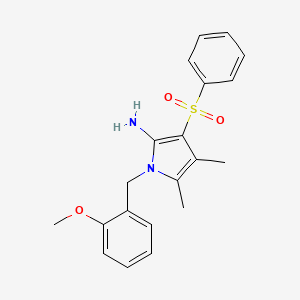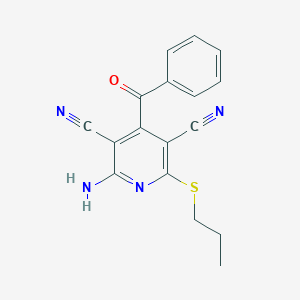![molecular formula C33H39N3O6 B11052573 2-[4-(diethylamino)phenyl]-4-hydroxy-N,N'-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide](/img/structure/B11052573.png)
2-[4-(diethylamino)phenyl]-4-hydroxy-N,N'-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(DIETHYLAMINO)PHENYL]-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIETHYLAMINO)PHENYL]-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the core structure: The initial step involves the formation of the cyclohexane ring with appropriate substituents. This can be achieved through a series of cyclization reactions.
Introduction of functional groups:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents and reagents used include dichloromethane, dimethylformamide, and various catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(DIETHYLAMINO)PHENYL]-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
2-[4-(DIETHYLAMINO)PHENYL]-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers or coatings.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of 2-[4-(DIETHYLAMINO)PHENYL]-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(DIMETHYLAMINO)PHENYLDIPHENYLPHOSPHINE: This compound shares the diethylamino group but differs in its overall structure and applications.
1,3-BIS(2-HYDROXY-4-DIETHYLAMINO-PHENYL)-2-OXO-CYCLOBUTENYLIUM-4-OLAT: Another compound with similar functional groups but a different core structure.
Uniqueness
2-[4-(DIETHYLAMINO)PHENYL]-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule
Properties
Molecular Formula |
C33H39N3O6 |
|---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
2-[4-(diethylamino)phenyl]-4-hydroxy-1-N,3-N-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C33H39N3O6/c1-6-36(7-2)22-18-16-21(17-19-22)28-29(31(38)34-23-12-8-10-14-26(23)41-4)25(37)20-33(3,40)30(28)32(39)35-24-13-9-11-15-27(24)42-5/h8-19,28-30,40H,6-7,20H2,1-5H3,(H,34,38)(H,35,39) |
InChI Key |
UVLKSPYRDIANSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)NC3=CC=CC=C3OC)(C)O)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11052512.png)
![4-(methoxymethyl)-6-methyl-2-({[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-5-yl]methyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B11052514.png)



![2-(2-Pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11052535.png)
![4-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11052543.png)

![1,4,6-trimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11052554.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11052559.png)
![ethyl 4-hydroxy-5-[3-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11052567.png)
